N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of an acetamido group attached to a benzothiazole ring, which is further connected to a trifluoromethyl-substituted benzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .
Biochemical Pathways
The compound appears to affect the p53 pathway, which plays a crucial role in preventing cancer formation. By activating p53, the compound may induce cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in the regulation of cell cycle and apoptosis, potentially leading to the inhibition of cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Trifluoromethylbenzoyl Chloride: The acetamidobenzothiazole intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both an acetamido group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives. Its molecular formula is C15H13F3N2OS, with a molecular weight of approximately 340.34 g/mol. The compound features a benzothiazole moiety substituted with an acetamido group at the 6-position and a trifluoromethyl group at the 3-position of the benzamide structure. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug efficacy.
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly kinases associated with cancer signaling pathways. This compound has been identified as a potential small molecule modulator of Class II transactivator-I (CIITA-I), which plays a significant role in immune response and cancer progression.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell proliferation and survival.
- Modulation of Gene Expression : By influencing CIITA-I, it can alter gene expression profiles associated with tumor growth.
Anticancer Efficacy
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate potent activity, with values often reported in the low micromolar range.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 5.4 | |
A549 | 4.8 | |
HCT116 | 3.9 |
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of benzothiazole derivatives. For instance, modifications to the acetamido and trifluoromethyl groups have been explored to enhance potency and selectivity against cancer cells.
Example Study
In one study, researchers synthesized a series of derivatives based on the benzothiazole scaffold and evaluated their anticancer activities. The findings indicated that specific substitutions significantly influenced both potency and selectivity towards different cancer types.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-9(24)21-12-5-6-13-14(8-12)26-16(22-13)23-15(25)10-3-2-4-11(7-10)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDOYGOKYYPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.